molecular formula C21H54N4O22P4 B569510 PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Cat. No.: B569510
M. Wt: 838.6 g/mol
InChI Key: YTZPLJSHLDNARZ-XLCQVJATSA-N
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Description

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol phosphates. These compounds are crucial in cellular signaling pathways, particularly in the generation and transmission of cellular signals. The compound features C6:0 fatty acids at the sn-1 and sn-2 positions, mimicking the natural stereochemistry of phosphatidylinositol .

Mechanism of Action

Target of Action

The primary target of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .

Mode of Action

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C 6 :0 fatty acids at the sn - 1 and sn - 2 positions . The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)- specific kinases .

Biochemical Pathways

The hydrolysis of PtdIns- (4,5)-P 2 by phosphoinositol (PI)-specific phospholipase C generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The result of the action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the generation of key second messengers, IP 3 and DAG . These messengers play a crucial role in transmitting signals within cells .

Action Environment

The action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is influenced by the cellular environment. Factors such as the presence of specific kinases and phospholipase C can affect its efficacy . Additionally, its stability may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) plays a critical role in the generation and transmission of cellular signals . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)-specific kinases . Hydrolysis of PtdIns- (4,5)-P 2 by PI-specific phospholipase C generates inositol triphosphate (IP 3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade .

Cellular Effects

The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions of the inositol ring. This is typically achieved using specific kinases such as phosphoinositide 3-kinase (PI3K) and phosphatidylinositol-4-phosphate 5-kinase .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring the compound’s efficacy in research applications .

Chemical Reactions Analysis

Types of Reactions: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) undergoes several types of reactions, including phosphorylation, hydrolysis, and binding interactions with proteins.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is widely used in scientific research due to its role in cellular signaling pathways. Its applications include:

Comparison with Similar Compounds

Uniqueness: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is unique due to its specific phosphorylation pattern, which allows it to interact with a distinct set of proteins and activate unique signaling pathways. This specificity makes it a valuable tool in research focused on understanding and manipulating cellular signaling .

Properties

IUPAC Name

tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZPLJSHLDNARZ-XLCQVJATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H54N4O22P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
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PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
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PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
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PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
Reactant of Route 5
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
Reactant of Route 6
Reactant of Route 6
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

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